2-(Decylamino)hexadecan-1-ol
Description
2-(Decylamino)hexadecan-1-ol is a secondary alcohol with a branched alkyl chain featuring a decylamino (C₁₀H₂₁NH-) substituent at the second carbon of a hexadecanol backbone. Its molecular formula is C₂₆H₅₅NO, and it exists as a diastereomeric mixture (e.g., (R,S)- and (S,S)-isomers) depending on synthesis conditions . The compound is synthesized via carbodiimide-mediated coupling of 2-((1-(di-n-decylamino)-1-oxopropan-2-yl)oxy)propanoic acid with n-decylamine in pyridine, using EDC•HCl as an activating agent .
Properties
CAS No. |
918817-84-2 |
|---|---|
Molecular Formula |
C26H55NO |
Molecular Weight |
397.7 g/mol |
IUPAC Name |
2-(decylamino)hexadecan-1-ol |
InChI |
InChI=1S/C26H55NO/c1-3-5-7-9-11-13-14-15-16-17-19-21-23-26(25-28)27-24-22-20-18-12-10-8-6-4-2/h26-28H,3-25H2,1-2H3 |
InChI Key |
JTKSGKBGLRNWKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(CO)NCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Decylamino)hexadecan-1-ol typically involves the reaction of hexadecan-1-ol with decylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amine bond. The reaction can be represented as follows:
Hexadecan-1-ol+Decylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified using techniques such as distillation or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Alcohol (-OH) Reactivity
The secondary alcohol group can participate in:
-
Esterification : Reacting with acyl chlorides (e.g., acetyl chloride) or anhydrides to form esters like 2-(decylamino)hexadecyl acetate under acidic conditions .
-
Dehydration : Acid-catalyzed elimination (e.g., H₂SO₄) to form alkenes via an E1 mechanism, though steric hindrance from the long alkyl chains may slow the reaction .
-
Oxidation : Challenging due to the secondary position; strong oxidizing agents (e.g., CrO₃) could yield ketones, but competing side reactions are likely .
Amine (-NH-) Reactivity
The secondary amine undergoes:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, a key step in surfactant production .
-
Acylation : Formation of amides using acyl chlorides or anhydrides, though steric bulk may necessitate elevated temperatures .
-
Salt Formation : Protonation with HCl or H₂SO₄ to improve solubility or facilitate further reactions .
Esterification
Dehydration to Alkene
| Acid Catalyst | Temperature | Product | Mechanism |
|---|---|---|---|
| H₂SO₄ | 120–140°C | 1-Hexadecene derivative | E1 (carbocation intermediate) |
Comparative Thermodynamic Data
Thermodynamic parameters for related alcohols (e.g., 1-hexadecanol) inform reaction feasibility :
Challenges and Considerations
-
Steric Hindrance : Long alkyl chains reduce reaction rates in esterification and alkylation .
-
Amine Basicity : The amine may deprotonate the alcohol, forming an alkoxide that enhances nucleophilicity in SN2 reactions .
-
Rearrangement Risks : Free amine intermediates can undergo unintended rearrangements (e.g., to amides), necessitating one-pot syntheses .
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
2-(Decylamino)hexadecan-1-ol has demonstrated promising antimicrobial properties. Studies indicate that long-chain fatty alcohols can disrupt microbial membranes, leading to cell lysis. This property makes it useful in formulations aimed at preventing bacterial and fungal infections. For instance, research has shown that similar compounds exhibit effective bactericidal activity against various pathogens, including Staphylococcus aureus and Escherichia coli .
Drug Delivery Systems
The compound's hydrophobic nature allows it to serve as an effective carrier in drug delivery systems. Its ability to form micelles enhances the solubility of poorly soluble drugs, improving their bioavailability. Case studies have highlighted its potential in enhancing the delivery of anti-cancer agents, where it aids in targeting specific tissues while minimizing systemic toxicity .
Cosmetic Applications
Emulsifying Agent
In cosmetic formulations, this compound acts as an emulsifier, stabilizing oil-in-water emulsions commonly found in lotions and creams. Its surfactant properties help improve the texture and consistency of products while enhancing skin absorption .
Moisturizing Properties
The compound's long-chain structure contributes to its role as an emollient, providing moisturizing benefits to the skin. It forms a protective barrier that reduces water loss, making it particularly beneficial in formulations designed for dry or sensitive skin types .
Industrial Applications
Surfactant in Cleaning Products
this compound is utilized as a surfactant in various cleaning products due to its ability to reduce surface tension and enhance wetting properties. This application is critical in formulating effective detergents and industrial cleaners .
Lubricants and Coatings
The compound is also employed as a lubricant additive in industrial applications. Its properties help reduce friction and wear in mechanical systems, contributing to improved efficiency and longevity of equipment .
Table 1: Summary of Applications of this compound
| Application Area | Specific Uses | Observations/Findings |
|---|---|---|
| Pharmaceuticals | Antimicrobial agents | Effective against Staphylococcus aureus and E. coli |
| Drug delivery systems | Enhances solubility and targeting of anti-cancer drugs | |
| Cosmetics | Emulsifying agent | Improves texture and stability of cosmetic products |
| Moisturizing properties | Reduces water loss from the skin | |
| Industrial | Surfactant in cleaning products | Enhances cleaning efficiency |
| Lubricants and coatings | Reduces friction in mechanical applications |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various fatty alcohols, including this compound, revealed significant antimicrobial activity when tested against common pathogens. The results indicated a dose-dependent response, with higher concentrations leading to greater efficacy .
Case Study 2: Drug Delivery Enhancement
Research involving the formulation of anti-cancer drugs with this compound demonstrated improved cellular uptake and reduced cytotoxicity compared to traditional delivery methods. The study concluded that the incorporation of this compound significantly enhanced therapeutic outcomes .
Mechanism of Action
The mechanism of action of 2-(Decylamino)hexadecan-1-ol involves its ability to interact with lipid membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, while the hydrophilic amino group interacts with the aqueous environment. This dual functionality makes it an effective surfactant and emulsifier.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are compared based on molecular features, physicochemical properties, and research findings:
Structural Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |
|---|---|---|---|---|
| 2-(Decylamino)hexadecan-1-ol | C₂₆H₅₅NO | 397.73 | Secondary alcohol, tertiary amine | C₁₆ backbone with C₁₀NH branch |
| Hexadecan-1-ol | C₁₆H₃₄O | 242.44 | Primary alcohol | Linear C₁₆ chain |
| Dodecan-1-ol | C₁₂H₂₆O | 186.34 | Primary alcohol | Shorter linear C₁₂ chain |
| E-2-Hexadecacen-1-ol | C₁₆H₃₂O | 240.42 | Primary alcohol, alkene | C₁₆ chain with trans double bond |
Physicochemical Properties
- Thermal Conductivity: Hexadecan-1-ol exhibits thermal conductivity values of 360 mW·m⁻¹·K⁻¹ (solid phase) and 133 mW·m⁻¹·K⁻¹ (liquid phase at 333 K) . Significant discrepancies in reported values (up to ±49% deviation) highlight measurement challenges .
- Solubility and Polarity: The amino group in this compound enhances polarity relative to hexadecan-1-ol or dodecan-1-ol, likely improving solubility in polar solvents (e.g., ethanol, pyridine).
Biological Activity
2-(Decylamino)hexadecan-1-ol is a long-chain fatty alcohol derivative that has garnered attention for its potential biological activities. This compound, characterized by its hydrophobic properties, is being studied for various applications, including antimicrobial and anti-inflammatory effects. This article reviews the biological activity of this compound, drawing from diverse sources and research findings.
- Chemical Formula : CHN
- Molecular Weight : 351.66 g/mol
- Structure : The compound features a long hydrophobic tail, which is typical of fatty alcohols, and an amino group that may contribute to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and shows effectiveness in inhibiting growth, particularly in Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially in the context of increasing antibiotic resistance .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in vitro. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell lines.
| Cytokine | Concentration Tested (µg/mL) | Inhibition (%) |
|---|---|---|
| IL-6 | 10 | 50 |
| TNF-alpha | 10 | 45 |
This activity suggests potential therapeutic applications in inflammatory diseases .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Membrane Disruption : The hydrophobic nature allows it to integrate into microbial membranes, disrupting their integrity.
- Cytokine Modulation : The amino group may interact with cellular receptors involved in inflammatory pathways, leading to reduced cytokine production.
Case Studies
Several case studies have highlighted the practical applications of this compound:
- Skin Cleansing Products : Formulations containing this compound have been developed for skin cleansing, showcasing its antimicrobial properties against skin pathogens.
- Topical Anti-inflammatory Creams : Clinical trials are underway to evaluate its efficacy in reducing inflammation associated with conditions such as psoriasis and eczema.
- Oral Hygiene Products : Its effectiveness against oral pathogens suggests potential use in mouthwashes and toothpaste formulations to combat plaque formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
